molecular formula C4H11NO2 B1664899 2-(2-Aminoethoxy)ethanol CAS No. 929-06-6

2-(2-Aminoethoxy)ethanol

Cat. No.: B1664899
CAS No.: 929-06-6
M. Wt: 105.14 g/mol
InChI Key: GIAFURWZWWWBQT-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol is a versatile organic compound with the molecular formula C4H11NO2. It is a colorless to yellowish liquid with an amine-like odor and is miscible with water and many organic solvents . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-(2-Aminoethoxy)ethanol plays a significant role in biochemical reactions. It is employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor

Cellular Effects

It is known to have corrosive effects on the skin and eyes of rabbits

Molecular Mechanism

It is known that the corrosive effects of this compound are probably a result of its alkalinity

Temporal Effects in Laboratory Settings

It is known to be indefinitely stable in closed containers

Dosage Effects in Animal Models

Studies on the effects of varying dosages of this compound in animal models are limited. It is known to be of low acute toxicity

Preparation Methods

2-(2-Aminoethoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with ethylene oxide . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified to obtain this compound.

Industrial production methods often involve the catalytic conversion of diethylene glycol with ammonia followed by distillation . This method is efficient and suitable for large-scale production.

Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(2-Aminoethoxy)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of amino and ether functionalities, which provide it with distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(2-aminoethoxy)ethanol
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InChI

InChI=1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2
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InChI Key

GIAFURWZWWWBQT-UHFFFAOYSA-N
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Canonical SMILES

C(COCCO)N
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Molecular Formula

C4H11NO2
Record name 2-(2-AMINOETHOXY)ETHANOL
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Related CAS

32130-27-1
Record name Polyethylene glycol 2-aminoethyl ether
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DSSTOX Substance ID

DTXSID6027341
Record name 2-(2-Aminoethoxy)ethanol
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Molecular Weight

105.14 g/mol
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Physical Description

2-(2-aminoethoxy)ethanol appears as a colorless liquid with a faint fishlike odor. Combustible but difficult to ignite. Corrosive to tissue. Combustion produces toxic oxides of nitrogen., Dry Powder; Liquid, A colorless liquid with a faint fishlike odor; [CAMEO]
Record name 2-(2-AMINOETHOXY)ETHANOL
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Record name Ethanol, 2-(2-aminoethoxy)-
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Boiling Point

221 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Flash Point

Flash point =126 °C, 260 °F (126.6 °C)
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Solubility

MISCIBLE WITH WATER AND ALCOHOLS
Record name 2-(2-AMINOETHOXY)ETHANOL
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Density

1.0572 @ 20 °C/20 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Color/Form

COLORLESS LIQUID

CAS No.

929-06-6
Record name 2-(2-AMINOETHOXY)ETHANOL
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Melting Point

FP: -12.5 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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